molecular formula C24H42O8 B12560734 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester CAS No. 144190-29-4

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester

Cat. No.: B12560734
CAS No.: 144190-29-4
M. Wt: 458.6 g/mol
InChI Key: GWZIJOFCJPBECR-UHFFFAOYSA-N
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Description

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is a chemical compound characterized by a long hydrocarbon chain and four carboxylic acid groups. As a tetramethyl ester, it is derived from the reaction of the acid with methanol, resulting in four methyl groups attached to the carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester typically involves the esterification of 1,8,9,16-Hexadecanetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The long hydrocarbon chain may also influence the compound’s interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    1,8,9,16-Hexadecanetetracarboxylic acid: The parent compound without esterification.

    1,8,9,16-Hexadecanetetracarboxylic acid, tetraethyl ester: Similar ester compound with ethyl groups instead of methyl groups.

Uniqueness

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is unique due to its specific esterification with methyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The presence of four ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

144190-29-4

Molecular Formula

C24H42O8

Molecular Weight

458.6 g/mol

IUPAC Name

tetramethyl hexadecane-1,8,9,16-tetracarboxylate

InChI

InChI=1S/C24H42O8/c1-29-21(25)17-13-9-5-7-11-15-19(23(27)31-3)20(24(28)32-4)16-12-8-6-10-14-18-22(26)30-2/h19-20H,5-18H2,1-4H3

InChI Key

GWZIJOFCJPBECR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C(CCCCCCCC(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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